

An In-depth Technical Guide to Baicalin Methyl Ester: Chemical Properties and Structure

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Compound of Interest

Compound Name: Baicalin methyl ester

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of **baicalin methyl ester**, a methylated derivative of the flavonoid baicalin. Sourced from the medicinal herb *Scutellaria baicalensis*, this compound exhibits enhanced bioavailability and stability compared to its parent molecule. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its mechanism of action, particularly its role as an inhibitor of pro-inflammatory pathways and viral enzymes. The information presented herein is intended to support further research and development of **baicalin methyl ester** as a potential therapeutic agent.

Chemical and Physical Properties

Baicalin methyl ester is a flavonoid derivative whose structure and properties have been characterized by various analytical techniques. The methylation of the glucuronic acid moiety of baicalin enhances its lipophilicity, which is believed to contribute to its improved biological activity and pharmacokinetic profile.

Structure

- IUPAC Name: (2S,3S,4S,5R,6S)-2-(((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

- Chemical Formula: C₂₂H₂₀O₁₁[\[1\]](#)
- Molecular Weight: 460.39 g/mol [\[1\]](#)
- CAS Number: 82475-03-4[\[1\]](#)
- Canonical SMILES:
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **baicalin methyl ester** is presented in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |
|---------------|--|-----------|
| Melting Point | 268-270 °C | |
| Boiling Point | 754.5 ± 60.0 °C (Predicted) | |
| Density | 1.631 ± 0.06 g/cm ³ (Predicted) | |
| pKa | 5.90 ± 0.40 (Predicted) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage | Store at -20°C, desiccated | |

Spectral Data

While specific, dedicated high-resolution NMR spectra for **baicalin methyl ester** are not readily available in the public domain, its structure has been confirmed through mass spectrometry and NMR analysis. The expected chemical shifts can be inferred from the known spectra of its parent compound, baicalin, and related flavonoid structures.

¹H and ¹³C NMR Spectroscopy

The structural confirmation of **baicalin methyl ester** relies on ^1H and ^{13}C NMR spectroscopy. The presence of the methyl ester group will introduce a characteristic singlet in the ^1H NMR spectrum around 3.7 ppm and a carbonyl carbon signal in the ^{13}C NMR spectrum around 170 ppm. The remaining signals are expected to be similar to those of baicalin, with slight shifts due to the esterification. The spectra for baicalin are publicly available for comparison.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of **baicalin methyl ester**.

Synthesis of Baicalin Methyl Ester

Objective: To synthesize **baicalin methyl ester** from baicalin through esterification.

Materials:

- Baicalin
- Methanol
- Sulfoxide chloride (Thionyl chloride)
- Diethyl ether
- Round-bottom flask (100 mL)
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator

Procedure:

- Add 222 mg (0.5 mmol) of baicalin to a 100 mL single-necked round-bottom flask.

- Add 16 mL of methanol to the flask and stir the mixture.
- Cool the flask in an ice bath to 0°C.
- Slowly add 300 µL of sulfoxide chloride dropwise to the stirring suspension.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 14 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add 20 mL of methanol to dissolve the precipitate, and then evaporate the solvent again.
- Add 20 mL of diethyl ether to the residue to precipitate the product.
- Collect the solid product by filtration to obtain **baicalin methyl ester**.

Purification

Objective: To purify the synthesized **baicalin methyl ester**.

Method 1: Recrystallization

- Dissolve the crude **baicalin methyl ester** in a minimal amount of a suitable hot solvent (e.g., methanol-water mixture).
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
- Collect the purified crystals by filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

Method 2: Column Chromatography

- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
- Collect the fractions and monitor by TLC.
- Combine the fractions containing the pure product and evaporate the solvent.

Biological Activity Assays

Objective: To determine the inhibitory effect of **baicalin methyl ester** on the NF- κ B signaling pathway.

Materials:

- HEK293T cells (or other suitable cell line)
- NF- κ B luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase)
- Lipofectamine 2000 (or other transfection reagent)
- DMEM with 10% FBS
- TNF- α (or other NF- κ B activator)
- **Baicalin methyl ester**
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2×10^4 cells/well and incubate overnight.
- Transfection: Co-transfect the cells with the NF- κ B luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
- Treatment: After 24 hours of transfection, treat the cells with varying concentrations of **baicalin methyl ester** for 1 hour.
- Stimulation: Stimulate the cells with TNF- α (10 ng/mL) for 6 hours to activate the NF- κ B pathway.
- Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
- Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF- α stimulated control.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To evaluate the inhibitory activity of **baicalin methyl ester** against Avian Myeloblastosis Virus (AMV) reverse transcriptase.

Materials:

- AMV Reverse Transcriptase
- Poly(rA)-oligo(dT) as template-primer
- [3 H]-dTTP (or other labeled dNTP)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 40 mM KCl, 7 mM MgCl₂, 10 mM DTT)
- **Baicalin methyl ester**
- Trichloroacetic acid (TCA)

- Glass fiber filters
- Scintillation counter

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), [^3H]-dTTP, and varying concentrations of **baicalin methyl ester**.
- **Enzyme Addition:** Add AMV reverse transcriptase to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding cold 10% TCA.
- **Precipitation:** Precipitate the newly synthesized DNA on ice for 30 minutes.
- **Filtration:** Collect the precipitate by filtering the mixture through glass fiber filters.
- **Washing:** Wash the filters with cold 5% TCA and then with ethanol.
- **Counting:** Dry the filters and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of **baicalin methyl ester** compared to the control without the inhibitor.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

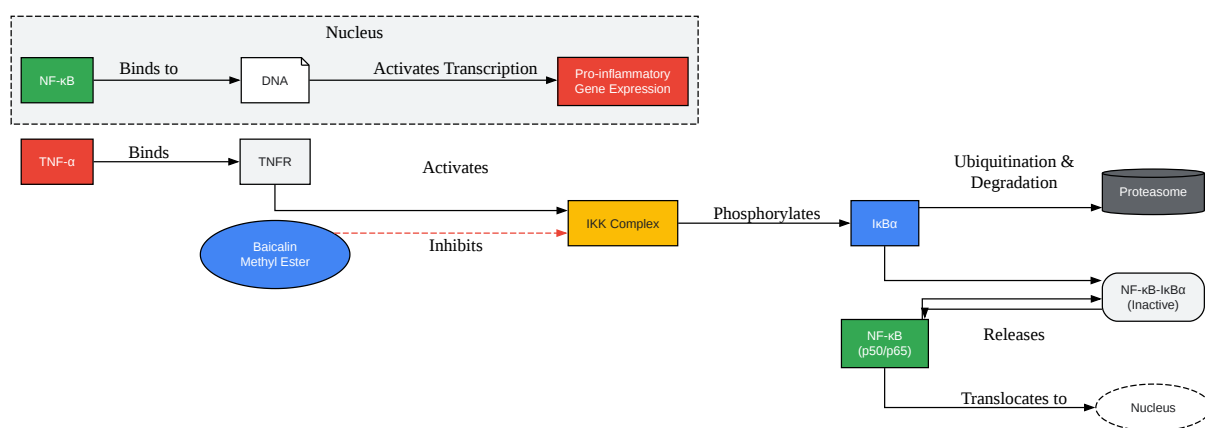
Signaling Pathways and Mechanisms of Action

Baicalin methyl ester exerts its biological effects through the modulation of key cellular signaling pathways. Its anti-inflammatory activity is primarily attributed to the inhibition of the NF- κ B pathway.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals such as TNF- α , the IKK complex phosphorylates I κ B α , leading to its

ubiquitination and subsequent degradation. This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. **Baicalin methyl ester** is reported to disrupt this pathway, leading to a reduction in the inflammatory response.[1]



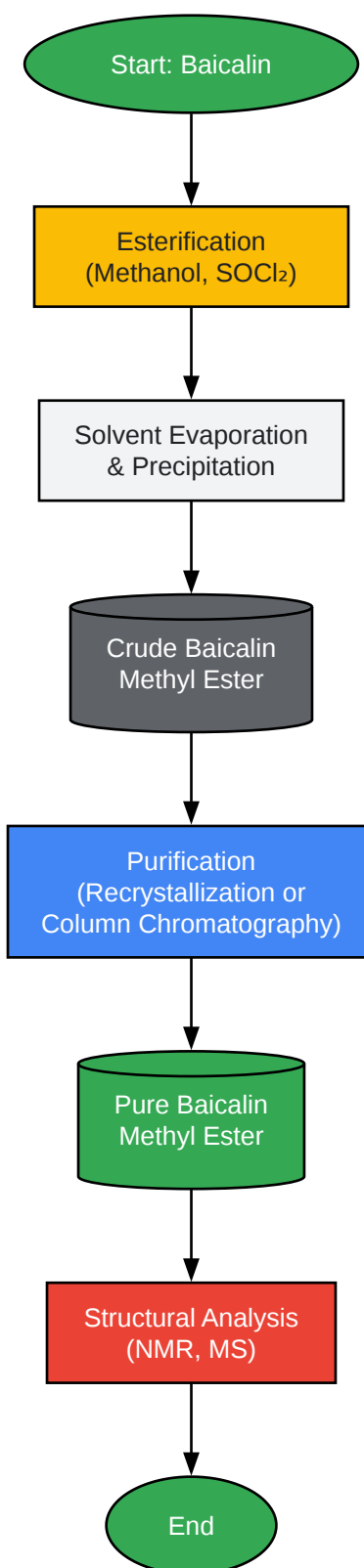
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Caption: NF- κ B Signaling Pathway Inhibition by **Baicalin Methyl Ester**.

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of **baicalin methyl ester**.

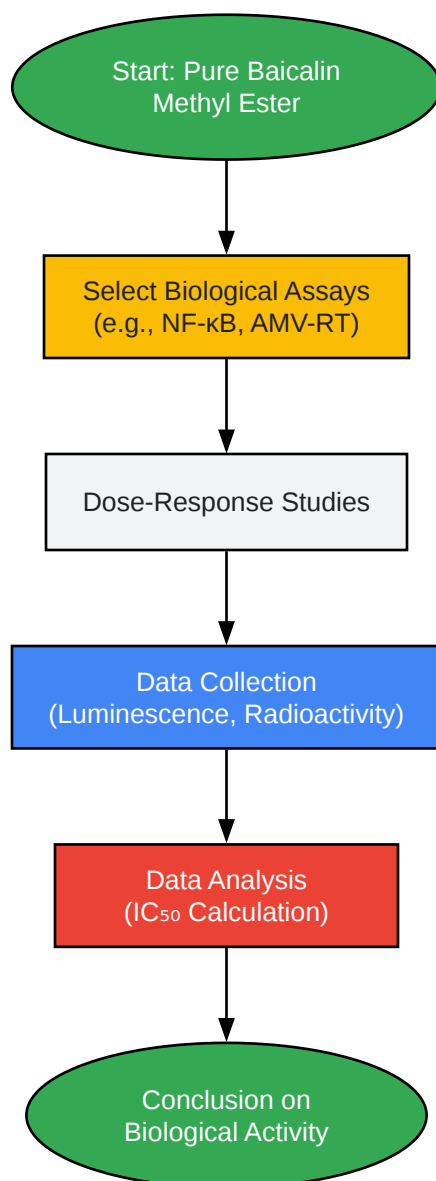


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Caption: Workflow for Synthesis and Characterization.

Workflow for Biological Activity Screening

The diagram below outlines the general procedure for screening the biological activity of **baicalin methyl ester**.



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Caption: Workflow for Biological Activity Screening.

Conclusion

Baicalin methyl ester represents a promising derivative of a well-known natural product with significant therapeutic potential. Its enhanced physicochemical properties and potent biological activities, particularly its anti-inflammatory and antiviral effects, make it a compelling candidate for further drug development. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic utility of this compound.

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